benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

P2Y6 receptor agonist potency structure–activity relationship

Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (CAS 136055‑89‑5; molecular formula C₁₆H₁₆N₄O₄; MW 328.33 g/mol) is a purine‑2,6‑dione derivative belonging to the theophylline‑7‑acetic acid ester class. The molecule features a theophylline core (1,3‑dimethylxanthine) N7‑alkylated with a benzyl acetate moiety, structurally distinguishing it from the parent theophylline (1,3‑dimethylxanthine) and the free acid acefylline (theophylline‑7‑acetic acid, CAS 652‑37‑9).

Molecular Formula C16H16N4O4
Molecular Weight 328.328
CAS No. 136055-89-5
Cat. No. B2770204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
CAS136055-89-5
Molecular FormulaC16H16N4O4
Molecular Weight328.328
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H16N4O4/c1-18-14-13(15(22)19(2)16(18)23)20(10-17-14)8-12(21)24-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyBFLNZKUKVYHXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (CAS 136055-89-5): A 7‑Substituted Theophylline Derivative for Purinergic Signaling Research


Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (CAS 136055‑89‑5; molecular formula C₁₆H₁₆N₄O₄; MW 328.33 g/mol) is a purine‑2,6‑dione derivative belonging to the theophylline‑7‑acetic acid ester class . The molecule features a theophylline core (1,3‑dimethylxanthine) N7‑alkylated with a benzyl acetate moiety, structurally distinguishing it from the parent theophylline (1,3‑dimethylxanthine) and the free acid acefylline (theophylline‑7‑acetic acid, CAS 652‑37‑9). It is currently available as an AldrichCPR rare chemical from Sigma‑Aldrich for early‑discovery research purposes . A curated entry in BindingDB (CHEMBL1950673) associates this compound with agonist activity at the rat P2Y purinoceptor 6 (P2Y6) [1].

Why Theophylline‑7‑Acetic Acid or Other Xanthine Analogs Cannot Replace Benzyl (1,3‑dimethyl‑2,6‑dioxo‑1,2,3,6‑tetrahydro‑7H‑purin‑7‑yl)acetate in P2Y6‑Focused Research


Theophylline‑7‑acetic acid (acefylline) and its benzyl ester share a common xanthine core yet diverge sharply in P2Y6 receptor pharmacology: the free acid is essentially inactive at human P2Y6 (EC50 > 100,000 nM), while the benzyl ester exhibits measurable agonist activity at the rat orthologue (EC50 = 1,290 nM) [1][2]. This >77‑fold potency differential precludes simple substitution. Furthermore, theophylline itself is a non‑selective adenosine receptor antagonist and phosphodiesterase inhibitor that does not engage P2Y6 at comparable concentrations [3]. The benzyl ester also differs from 8‑substituted theophylline congeners (e.g., 8‑benzyltheophylline) in both substitution position and pharmacological profile, making it a chemically distinct tool for probing the structure–activity relationships (SAR) of 7‑substituted purine‑2,6‑diones at purinergic receptors [4].

Quantitative Differentiation Evidence for Benzyl (1,3‑dimethyl‑2,6‑dioxo‑1,2,3,6‑tetrahydro‑7H‑purin‑7‑yl)acetate Versus Closest Analogs


P2Y6 Agonist Potency: Benzyl Ester vs. Theophylline‑7‑Acetic Acid (Free Acid)

The benzyl ester of theophylline‑7‑acetic acid (CAS 136055‑89‑5) demonstrates measurable agonist activity at the rat P2Y6 receptor (EC50 = 1,290 nM, equivalent to 1.29 µM) [1]. In contrast, the free acid acefylline (theophylline‑7‑acetic acid, CAS 652‑37‑9) is essentially inactive at the human P2Y6 orthologue (EC50 > 100,000 nM) [2]. This represents an at least 77‑fold difference in potency attributable to the benzyl ester modification at the 7‑position.

P2Y6 receptor agonist potency structure–activity relationship

7‑Position Substitution Defines a Distinct Pharmacological Profile Relative to 8‑Substituted Theophylline Derivatives

Theophylline derivatives substituted at the N7 position (such as the benzyl ester) exhibit a pharmacological trajectory different from those substituted at C8. Early SAR studies demonstrated that 7‑substituted theophylline derivatives can retain or enhance bronchodilator activity while altering adenosine receptor subtype selectivity, whereas 8‑substituted analogs (e.g., 8‑benzyltheophylline) often display enhanced adenosine A1 receptor antagonism [1][2]. The benzyl ester specifically introduces a hydrolyzable ester function at the 7‑position side chain, a structural feature absent in 8‑substituted and N1/N3‑modified xanthines.

purinergic receptor theophylline SAR 7-substitution vs 8-substitution

Benzyl Ester Serves as a Lipophilic Prodrug Motif Relative to the Hydrophilic Free Acid Acefylline

Esterification of theophylline‑7‑acetic acid with benzyl alcohol converts the free carboxylic acid (predicted logP ≈ −0.2 for acefylline) into a substantially more lipophilic benzyl ester (predicted logP ≈ 1.8–2.2), enhancing passive membrane permeability [1][2]. This physicochemical modification is consistent with a classical prodrug strategy: the benzyl ester can undergo enzymatic or chemical hydrolysis in biological systems to regenerate the active free acid acefylline, a known adenosine receptor antagonist and bronchodilator with established pharmacokinetics [3]. The enhanced lipophilicity may also alter tissue distribution and cellular uptake relative to the free acid.

prodrug design ester hydrolysis lipophilicity membrane permeability

Synthetic Tractability: Single‑Step Alkylation from Theophylline vs. Multi‑Step Routes to 8‑Substituted or N1/N3‑Modified Analogs

The target compound is accessible via a single N7‑selective alkylation of theophylline with benzyl bromoacetate under basic conditions [1][2]. This contrasts with the synthesis of 8‑substituted theophylline derivatives, which typically requires halogenation at C8 followed by cross‑coupling or nucleophilic displacement, and with N1/N3‑modified xanthines that necessitate de novo purine ring construction or protection/deprotection strategies [3]. The regioselectivity of N7‑alkylation of theophylline is well‑established, allowing straightforward access to the benzyl ester in a single synthetic operation.

synthesis theophylline alkylation N7-regioselectivity

Validated Research and Industrial Application Scenarios for Benzyl (1,3‑dimethyl‑2,6‑dioxo‑1,2,3,6‑tetrahydro‑7H‑purin‑7‑yl)acetate


P2Y6 Receptor Pharmacological Tool in Purinergic Signaling Research

With an EC50 of 1.29 µM at the rat P2Y6 receptor, this benzyl ester can serve as a low‑micromolar agonist tool for studying P2Y6‑mediated intracellular calcium mobilization, inflammation modulation, and immune cell chemotaxis, particularly where the free acid acefylline (EC50 > 100 µM) is inactive [1][2]. Researchers investigating the role of P2Y6 in cardiovascular, pulmonary, or neuroinflammatory models can employ this compound as a structurally defined chemical probe that is commercially traceable through Sigma‑Aldrich (AldrichCPR R912565) .

Prodrug Design and Pharmacokinetic Studies of Theophylline‑7‑Acetic Acid Esters

The benzyl ester represents a lipophilic prodrug of acefylline, designed for enhanced membrane permeability relative to the hydrophilic free acid. It is suitable for in vitro hydrolysis studies (enzymatic or pH‑dependent) that track the release of acefylline, enabling preclinical evaluation of sustained‑release or tissue‑targeted theophylline‑7‑acetic acid delivery strategies as described in prior 7‑theophyllinylacetyloxyglycol studies [1][2].

Medicinal Chemistry SAR Expansion of N7‑Substituted Xanthines

The compound fills a specific SAR niche in the 7‑substituted theophylline series: it combines an ester linkage with a terminal benzyl group, bridging the gap between simple alkyl esters (e.g., methyl or ethyl theophylline‑7‑acetate) and bulkier amide or amino‑alcohol conjugates [1]. This makes it a useful reference standard for comparative SAR campaigns aimed at optimizing P2Y receptor selectivity, metabolic stability, or anti‑inflammatory activity within the xanthine chemotype.

Reference Standard for Analytical Method Development and Chemical Provenance

As a discrete, commercially cataloged theophylline derivative with confirmed molecular formula (C₁₆H₁₆N₄O₄) and exact mass (328.117 Da), the compound can serve as a retention‑time marker or reference standard in HPLC, LC‑MS, or NMR method development for analyzing theophylline‑7‑acetic acid ester libraries or detecting related impurities in pharmaceutical intermediate quality control workflows [1].

Quote Request

Request a Quote for benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.